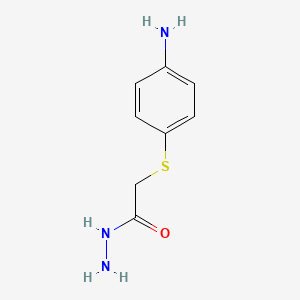

2-(4-Aminophenylthio)acetohydrazide

Descripción

2-(4-Aminophenylthio)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide core (-NH-NH-C(O)-CH₂-) linked to a 4-aminophenylthio group. Acetohydrazides are typically synthesized via hydrazinolysis of ethyl ester precursors using hydrazine hydrate . For example, 2-(4-bromophenoxy)acetohydrazide was prepared by reacting ethyl 2-(4-bromophenoxy)acetate with hydrazine hydrate .

Propiedades

Fórmula molecular |

C8H11N3OS |

|---|---|

Peso molecular |

197.26 g/mol |

Nombre IUPAC |

2-(4-aminophenyl)sulfanylacetohydrazide |

InChI |

InChI=1S/C8H11N3OS/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,9-10H2,(H,11,12) |

Clave InChI |

QXKZDYJOMWAAON-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)SCC(=O)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Anticancer Activity

- Triazole-Thio Derivatives: N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated potent cytotoxicity against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells.

- Benzothiazole Derivatives :

2-((5-Substitutedbenzothiazol-2-yl)thio)-N′-(4-substitutedbenzylidene)acetohydrazides showed selective cytotoxicity against glioma (C6) and colorectal (HT-29) cancer cells. Substituents like fluorine and methoxy enhanced activity .

Antimicrobial Activity

- Oxadiazole Cyclization: Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1,3,4-oxadiazole (compound 3) improved antimicrobial efficacy, with MIC values of 30.2–43.2 μg/cm³ .

- Benzimidazole-Triazole Hybrids :

2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)acetohydrazides exhibited broad-spectrum antibacterial and antifungal activity, outperforming reference drugs like ciprofloxacin in some cases .

Central Nervous System (CNS) Activity

- Anticonvulsant Benzimidazoles: 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., compounds 25g and 25j) surpassed phenytoin and ethosuximide in anticonvulsant efficacy, likely due to enhanced blood-brain barrier penetration from the phenoxymethyl group .

- Antidepressant Triazoles :

N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides, particularly compound 4l with a bromo substituent, showed significant antidepressant effects in murine models .

Enzyme Inhibition

- Anticholinesterase Activity :

N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazides displayed weak acetylcholinesterase (AChE) inhibition. Only the para-hydroxy derivative (compound 206) showed moderate activity (IC₅₀ = 29.5 mM), underscoring the importance of substituent positioning .

Structure-Activity Relationships (SAR)

- Electron-Donating/Withdrawing Groups: Methoxy (-OCH₃) and nitro (-NO₂) groups in arylidene moieties enhanced anticancer and antimicrobial activities .

- Halogen Substituents :

Bromo and chloro atoms improved CNS activity (e.g., anticonvulsant and antidepressant effects) by increasing lipophilicity . - Heterocyclic Appendages :

Triazole, benzothiazole, and benzimidazole rings conferred target selectivity. For example, benzothiazole-thio derivatives preferentially inhibited glioma cells .

Pharmacokinetic and Selectivity Profiles

- Selectivity: Triazole-thio derivatives showed higher cytotoxicity against melanoma (IGR39) than breast or pancreatic cells . Benzimidazole hybrids demonstrated selectivity for bacterial over mammalian cells .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.